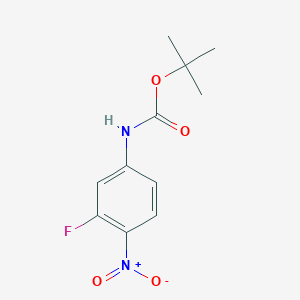
(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester
Cat. No. B2743131
Key on ui cas rn:
658700-15-3
M. Wt: 256.233
InChI Key: WGKWEHCWQLJIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138420B2
Procedure details


Diphenylphosphorylazide (5.5 mmol, 1.5 g) was added to a solution of 3-fluoro-4-nitrobenzoic acid (5.4 mmol, 1 g) and triethylamine (5.6 mmol, 0.8 mL) in a 1:1 mixture of tert-butyl alcohol/dioxane (60 mL). The reaction mixture was refluxed for 2 days at 95° C. and the solvent was evaporated to give an oily residue. The residue was taken up in ethyl acetate (100 mL) and washed with 10% citric acid, 1N NaOH, brine and H2O. Evaporation of solvent afforded an orange residue that was subsequently purified by flash chromatography eluting with ethyl acetate/hexane to afford (tert-butoxy)-N-(3-fluoro-4-nitrophenyl)carboxamide (1.75 mmol, 0.45 g, yield 32%). 3-Fluoro-4-nitroaniline (0.36 g, 2.3 mmol) was isolated as a byproduct. Treatment of (tert-butoxy)-N-(3-fluoro-4-nitrophenyl)carboxamide with trifluoroacetic acid in methylene chloride afforded additional 3-fluoro-4-nitroaniline.



Name
tert-butyl alcohol dioxane
Quantity
60 mL
Type
reactant
Reaction Step One


Yield
32%
Identifiers


|
REACTION_CXSMILES
|
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[F:18][C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][C:27]=1[N+:28]([O-:30])=[O:29])C(O)=O.C([N:33]([CH2:36]C)CC)C.[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39].[O:43]1CCOCC1>C(OCC)(=O)C>[C:38]([O:42][C:36]([NH:33][C:21]1[CH:25]=[CH:26][C:27]([N+:28]([O-:30])=[O:29])=[C:19]([F:18])[CH:20]=1)=[O:43])([CH3:41])([CH3:40])[CH3:39] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
tert-butyl alcohol dioxane
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O.O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily residue
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10% citric acid, 1N NaOH, brine and H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded an orange residue that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was subsequently purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.75 mmol | |
| AMOUNT: MASS | 0.45 g | |
| YIELD: PERCENTYIELD | 32% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
